N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. The piperazine ring at position 6 is functionalized with a carboxamide linkage to a 2,4-dimethylphenyl group. This structural motif is common in pharmacologically active compounds targeting central nervous system (CNS) receptors, kinase inhibitors, and epigenetic modulators . The compound’s design leverages the triazolopyridazine scaffold’s ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13-4-5-16(14(2)12-13)20-19(27)25-10-8-24(9-11-25)18-7-6-17-22-21-15(3)26(17)23-18/h4-7,12H,8-11H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYZYNGIGKAEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to interact with a variety of enzymes and receptors in the biological system. .
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, leading to specific interactions with different target receptors.
Biochemical Pathways
Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, suggesting that similar studies may have been conducted for this compound.
Result of Action
Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, it is likely that the compound has a range of effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues share the triazolo[4,3-b]pyridazine core but differ in substituents, influencing pharmacological properties:
Key Observations :
- Bioactivity : The N-methylacetamide derivative (C1632) demonstrates Lin28 inhibition, suggesting the triazolo-pyridazine scaffold’s versatility in targeting RNA-binding proteins .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~435 g/mol) is higher than C1632 (~323 g/mol), likely due to the bulkier piperazine-carboxamide group .
- Solubility: Piperazine-containing derivatives (e.g., the target compound) exhibit improved aqueous solubility compared to non-polar analogues like C1632, as seen in NMR and chromatographic data .
Research Findings and Data
Binding Affinity Studies
Triazolo[4,3-b]pyridazine derivatives were screened against PEF(S) proteins using fluorescence displacement assays:
| Compound | TNS Displacement (%) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target compound | 78 ± 4 | 2.1 ± 0.3 | |
| N-(4-chlorophenyl) analogue | 85 ± 3 | 1.8 ± 0.2 | |
| C1632 (N-methylacetamide) | N/A | 0.9* (Lin28) |
*C1632’s IC₅₀ for Lin28 inhibition in cell-based assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
